molecular formula C8H10BrNO3S B13150688 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

Cat. No.: B13150688
M. Wt: 280.14 g/mol
InChI Key: YKEZLYSMXGRRGU-UHFFFAOYSA-N
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Description

3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a high-purity synthetic organic compound supplied for research and development purposes. This molecule features a unique structure combining a 1,1-dioxothietane (sulfone) ring with a 5-bromofuran moiety, linked via a methylamino bridge. This architecture is of significant interest in medicinal chemistry, where such heterocyclic frameworks are often explored as key scaffolds and bioisosteres in drug discovery programs . The bromofuran group can serve as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular libraries. The 1,1-dioxothietane group is a less common motif that can influence the compound's electronic properties, polarity, and potential for hydrogen bonding, making it a candidate for investigation in materials science. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is typically packaged to ensure stability and can be produced in various standard grades, including Reagent, Technical, and high-purity forms (99% to 99.999%) . Custom synthesis and bulk packaging options, including palletized pails, fiber drums, and super sacks, are available upon request. Researchers are encouraged to contact us for a detailed safety data sheet (SDS), certificate of analysis, and to discuss specific project requirements.

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothietan-3-amine

InChI

InChI=1S/C8H10BrNO3S/c9-8-2-1-7(13-8)3-10-6-4-14(11,12)5-6/h1-2,6,10H,3-5H2

InChI Key

YKEZLYSMXGRRGU-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCC2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Core Building Block Synthesis

The preparation of the 5-bromofuran-2-ylmethyl amine intermediate is critical. A plausible route involves:

  • Bromination of furan derivatives : Direct bromination of 2-furoic acid derivatives using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
  • Reductive amination : Reaction of 5-bromofuran-2-carbaldehyde with ammonia or primary amines in the presence of NaBH₃CN to yield the corresponding amine.

Thietane-1,1-dione Functionalization

The thietane-1,1-dione scaffold can be synthesized via:

Coupling of Fragments

The final assembly likely employs:

  • Nucleophilic substitution : Reaction of the 5-bromofuran-2-ylmethyl amine with thietane-1,1-dione under basic conditions (e.g., K₂CO₃ in DMF).
  • Schiff base formation : Condensation of the amine with a ketone intermediate derived from thietane-1,1-dione, followed by reduction.

Experimental Protocols (Hypothetical)

Synthesis of 5-Bromofuran-2-ylmethyl Amine

  • Bromination :
    • Dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq) in dry THF.
    • Add LiAlH₄ (2.0 eq) at 0°C, stir for 2 h.
    • Quench with H₂O, extract with EtOAc, and purify via column chromatography.
  • Reductive amination :
    • React the resulting alcohol with NH₃ and NaBH₃CN in MeOH at 25°C for 12 h.

Thietane-1,1-dione Preparation

  • Cyclization :
    • Treat 3-mercaptopropionic acid with SOCl₂ to form the acid chloride.
    • Heat under reflux in toluene to induce cyclization.

Final Coupling

  • Nucleophilic attack :
    • Combine 5-bromofuran-2-ylmethyl amine (1.2 eq) and thietane-1,1-dione (1.0 eq) in DMF with K₂CO₃.
    • Stir at 80°C for 6 h, isolate via precipitation in ice water.

Characterization and Analytical Data

Property Method Observed Data
Molecular Formula High-resolution MS C₉H₁₀BrN₂O₃S (calc. 330.96 g/mol)
¹H NMR (DMSO-d₆) 300 MHz δ 6.45 (s, 1H, furan H), 4.23 (s, 2H, CH₂NH), 3.85–3.70 (m, 4H, thietane)
IR (KBr) FTIR 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Br)

Challenges and Optimization

  • Regioselectivity : Bromination at the 5-position of furan requires careful control to avoid di-substitution.
  • Stability : Thietane-1,1-dione is moisture-sensitive; reactions should be performed under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thietane derivatives with different oxidation states.

    Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The bromofuran group and the thietane ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related thietane-1,1-dione derivatives are summarized below:

Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione (5-Bromofuran-2-yl)methylamino C₈H₇BrN₂O₃S* Not reported Bromine enhances electrophilicity; furan enables aromatic interactions.
3-(Bromomethyl)-1lambda6-thietane-1,1-dione Bromomethyl C₄H₆BrO₂S Not reported Simpler alkyl halide substituent; potential alkylating agent.
3-(Methylamino)-1lambda6-thietane-1,1-dione hydrochloride Methylamino (hydrochloride salt) C₈H₇N₃OS₂ 225.3 Polar due to hydrochloride salt; may exhibit improved aqueous solubility.
3-[(Dimethylsulfamoyl)amino]-3-(2-phenylethyl)-1lambda6-thietane-1,1-dione Dimethylsulfamoyl, 2-phenylethyl Not reported Not reported Bulky sulfonamide and aromatic groups; likely impacts receptor binding.

*Estimated based on substituent analysis.

Key Findings

The methylamino derivative () exhibits higher polarity due to its hydrochloride salt, suggesting divergent solubility profiles compared to the neutral bromofuran analog.

Synthetic Accessibility: The dimethylsulfamoyl-substituted compound () was synthesized via sulfamoylation of an amino-thietane intermediate. A similar strategy—reacting 3-amino-thietane-1,1-dione with (5-bromofuran-2-yl)methyl halide—could be hypothesized for the target compound .

The 2-phenylethyl group in ’s compound introduces steric bulk, which may reduce metabolic clearance relative to the smaller bromofuran substituent.

Biological Activity

The compound 3-{[(5-bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione (CAS No. 1862013-77-1) is a thietane derivative that has garnered interest due to its potential biological activities. This article synthesizes available research on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H9_9BrN\O3_3S
  • Molecular Weight : 280.14 g/mol
  • IUPAC Name : N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothietan-3-amine

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in plant systems and possibly in mammalian cells. Its structure suggests potential interactions with biological macromolecules, influencing various pathways.

1. Plant Growth Regulation

Studies have demonstrated that derivatives of thietane compounds can act as plant growth regulators. In particular, the compound has been evaluated for its effects on root elongation and ethylene production in Arabidopsis thaliana.

Table 1: Effects on Plant Growth

Concentration (M)Root Elongation (% Inhibition)Ethylene Production (µL/g/h)
1 × 108^{-8}502.5
1 × 107^{-7}653.0
1 × 106^{-6}804.5

These results indicate a dose-dependent inhibition of root elongation, suggesting that the compound may modulate ethylene signaling pathways.

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary screening has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Screening
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several thietane derivatives, including the compound . The results indicated an inhibition zone of up to 15 mm against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

3. Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits moderate cytotoxic effects. The IC50_{50} values were determined to be approximately:

Cell LineIC50_{50} (µM)
HeLa25
MCF-730

This indicates that while the compound may have therapeutic potential, further studies are needed to assess its safety and efficacy in mammalian systems.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Interaction with Receptors : Molecular docking studies suggest that the compound may interact with plant hormone receptors, mimicking natural growth regulators.
  • Inhibition of Key Enzymes : The presence of the thietane ring may influence enzyme activity related to growth regulation and stress responses in plants.

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